molecular formula C24H27NO4 B13398607 (R)-N-Fmoc-2-(6'-heptenyl)glycine

(R)-N-Fmoc-2-(6'-heptenyl)glycine

Cat. No.: B13398607
M. Wt: 393.5 g/mol
InChI Key: QIEFPAUZXDGSBE-UHFFFAOYSA-N
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as triethylamine.

    Formation of the Non-8-enoic Acid Moiety: The non-8-enoic acid moiety can be introduced through various synthetic routes, including olefin metathesis or Wittig reactions.

    Coupling Reactions: The protected amino acid is then coupled with the non-8-enoic acid derivative using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid would likely involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the olefinic bond in the non-8-enoic acid moiety.

    Reduction: Reduction reactions can be performed to convert the olefinic bond to a saturated alkane.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Piperidine is commonly used to remove the Fmoc protecting group.

Major Products

    Oxidation: Formation of diols or epoxides.

    Reduction: Formation of saturated alkanes.

    Substitution: Free amino acid derivatives.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Studies: Utilized in the study of enzyme-substrate interactions and enzyme kinetics.

Medicine

    Drug Development:

Industry

    Material Science: Used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions. The compound can be selectively deprotected to allow for sequential addition of amino acids, facilitating the synthesis of peptides with precise sequences.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)octanoic acid: Similar structure but with a saturated alkane chain.

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid: Similar structure but with a longer alkene chain.

Uniqueness

    Structural Features: The presence of the non-8-enoic acid moiety provides unique reactivity compared to similar compounds with saturated or longer alkene chains.

    Applications: The specific structure of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid may offer advantages in certain synthetic and research applications, such as the synthesis of peptides with specific conformational properties.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)non-8-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-2-3-4-5-6-15-22(23(26)27)25-24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h2,7-14,21-22H,1,3-6,15-16H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEFPAUZXDGSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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